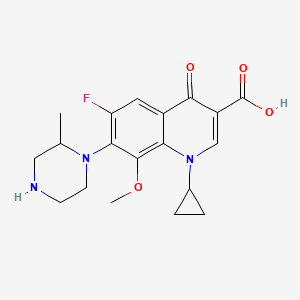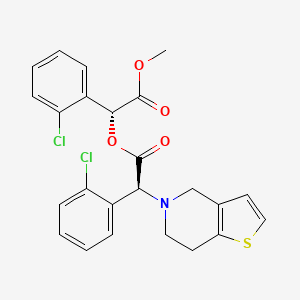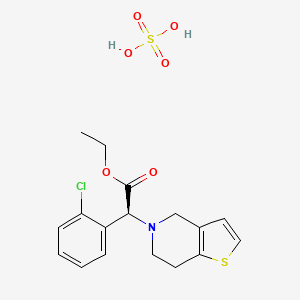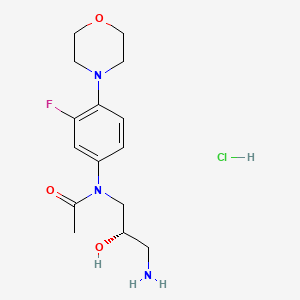![molecular formula C18H34Cl2N2O5S B601439 (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide CAS No. 16684-06-3](/img/structure/B601439.png)
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Übersicht
Beschreibung
7-Epi Clindamycin Hydrochloride is a Clindamycin impurity in bulk drug.
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
Researchers utilize 7-Epiclindamycin in the development and validation of analytical methods. This includes chromatography and mass spectrometry techniques to detect and quantify the presence of clindamycin and its impurities in various formulations .
Food and Beverage Testing
In the food and beverage industry, 7-Epiclindamycin can be employed as a standard for testing the presence of antibiotic residues. This ensures that products are free from contaminants and safe for consumption .
Regulatory Compliance
7-Epiclindamycin aids in compliance with regulatory guidelines for drug development and approval processes. It is used in applications such as method validation and stability testing, which are essential for obtaining regulatory approvals .
Clinical Research
In clinical research, 7-Epiclindamycin can be used to study the pharmacokinetics and metabolism of clindamycin. Understanding its behavior in the body helps in optimizing dosing regimens and improving therapeutic outcomes .
Antibiotic Resistance Studies
7-Epiclindamycin is valuable in researching antibiotic resistance mechanisms. By studying its interaction with bacterial proteins, scientists can develop strategies to overcome resistance and enhance the efficacy of antibiotics .
Synthetic Chemistry
This compound is also significant in synthetic chemistry, where it can be used as a starting material or intermediate in the synthesis of novel clindamycin analogs with potential therapeutic applications .
Environmental Monitoring
Lastly, 7-Epiclindamycin can be utilized in environmental monitoring to assess the impact of antibiotic use on ecosystems. Its detection in water sources, for instance, can indicate pollution and help in the formulation of environmental protection strategies .
Wirkmechanismus
Target of Action
7-Epiclindamycin, also known as ST54QM406G or Antibiotic U 21251F, is primarily used to treat bacterial infections caused by gram-positive organisms . Its primary targets are the 50S subunit of the bacterial ribosome .
Mode of Action
7-Epiclindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to 7-Epiclindamycin’s three-dimensional structure, which closely resembles the 3 .
Biochemical Pathways
The biochemical pathways affected by 7-Epiclindamycin are those involved in bacterial protein synthesis. By binding to the 50S subunit of the bacterial ribosome, 7-Epiclindamycin prevents peptide bond formation, thereby inhibiting protein synthesis . This action disrupts the normal functioning of the bacteria, leading to its eventual death .
Pharmacokinetics
It is known that factors such as body weight can significantly influence the pharmacokinetics of antimicrobial agents like 7-epiclindamycin . The bioavailability of the oral form of clindamycin, a similar compound, has been estimated to be 87.6% .
Result of Action
The result of 7-Epiclindamycin’s action is the inhibition of bacterial growth and replication. By preventing protein synthesis, 7-Epiclindamycin disrupts the normal functioning of the bacteria, leading to its eventual death . This makes it an effective treatment for infections caused by susceptible bacteria .
Action Environment
The action of 7-Epiclindamycin can be influenced by various environmental factors. For instance, the presence of other medications can potentially interact with 7-Epiclindamycin, affecting its efficacy . Additionally, the specific strain of bacteria and its susceptibility to 7-Epiclindamycin can also influence the compound’s action .
Eigenschaften
IUPAC Name |
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLRVYVGXIQJDK-KIDUDLJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
CAS RN |
16684-06-3 | |
| Record name | 7-Epiclindamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016684063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-EPICLINDAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST54QM406G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)







![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)

![1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B601380.png)